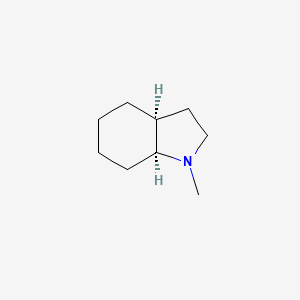

(3aS,7aS)-1-Methyloctahydro-1H-indole

Description

Structure

3D Structure

Properties

CAS No. |

1194-58-7 |

|---|---|

Molecular Formula |

C9H17N |

Molecular Weight |

139.24 g/mol |

IUPAC Name |

(3aS,7aS)-1-methyl-2,3,3a,4,5,6,7,7a-octahydroindole |

InChI |

InChI=1S/C9H17N/c1-10-7-6-8-4-2-3-5-9(8)10/h8-9H,2-7H2,1H3/t8-,9-/m0/s1 |

InChI Key |

AWTMNUUIQAMREG-IUCAKERBSA-N |

Isomeric SMILES |

CN1CC[C@H]2[C@@H]1CCCC2 |

Canonical SMILES |

CN1CCC2C1CCCC2 |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 3as,7as 1 Methyloctahydro 1h Indole

Strategies for the Construction of the Octahydroindole Core

The construction of the octahydroindole skeleton, the central structural motif of (3aS,7aS)-1-Methyloctahydro-1H-indole, can be achieved through a variety of synthetic strategies. These methods range from the saturation of aromatic indole (B1671886) precursors to intricate cyclization and cycloaddition reactions that build the bicyclic system from acyclic or monocyclic starting materials.

Catalytic Hydrogenation of Indole Precursors for Octahydroindole Formation

Catalytic hydrogenation of the indole ring system is a direct approach to the octahydroindole core. However, achieving complete saturation and controlling the stereochemistry of the newly formed chiral centers can be challenging. The hydrogenation process often proceeds in a stepwise manner, first yielding the indoline (B122111) (2,3-dihydroindole) intermediate before further reduction to the fully saturated octahydroindole. nih.gov

The choice of catalyst, solvent, and reaction conditions plays a crucial role in the outcome of the hydrogenation. Platinum-based catalysts, such as platinum on carbon (Pt/C), are often employed for the complete reduction of the indole nucleus. nih.gov The presence of an acid co-catalyst can facilitate the disruption of the aromatic system, thereby promoting hydrogenation. nih.gov For instance, the use of p-toluenesulfonic acid in water has been shown to be an effective system for the hydrogenation of unprotected indoles to indolines. nih.gov Further hydrogenation of the indoline intermediate under more forcing conditions can then lead to the desired octahydroindole.

A significant challenge in the catalytic hydrogenation of indoles is the potential for catalyst poisoning by the nitrogen atom of the resulting saturated amine. nih.gov Additionally, over-hydrogenation can lead to the formation of unwanted byproducts. nih.gov Despite these challenges, enantioselective hydrogenation methods have been developed for N-protected indoles using chiral catalysts, offering a pathway to enantiomerically enriched octahydroindoles. For example, rhodium complexes with chiral bisphosphine ligands like PhTRAP have been successfully used for the asymmetric hydrogenation of N-acetylindoles and N-tosylindoles, yielding chiral indolines with high enantiomeric excesses (up to 98% ee), which can be further reduced to the corresponding octahydroindoles. researchgate.net

| Indole Substrate | Catalyst System | Product | Key Findings | Reference |

|---|---|---|---|---|

| Unprotected Indoles | Pt/C, p-toluenesulfonic acid, H₂O | Indolines | Environmentally benign procedure for the synthesis of indolines. | nih.gov |

| 2-Substituted N-Acetylindoles | [Rh(nbd)₂]SbF₆ / PhTRAP, Cs₂CO₃ | Chiral Indolines | Up to 95% ee achieved. | researchgate.net |

| 3-Substituted N-Tosylindoles | [Rh(nbd)₂]SbF₆ / PhTRAP, Cs₂CO₃ | Chiral Indolines | Up to 98% ee achieved. | researchgate.net |

Cyclization Reactions in Octahydroindole Synthesis

Cyclization reactions provide a powerful and versatile approach to the octahydroindole core, allowing for the construction of the bicyclic system with a high degree of stereocontrol. These methods often involve the formation of one of the rings through an intramolecular bond-forming event.

One notable example is the intramolecular 1,3-dipolar cycloaddition of azomethine ylides. This strategy has been employed for the diastereoselective synthesis of substituted octahydroindoles. acs.orgfigshare.com In a specific application, 2-acyl-5-aminooxazoles are methylated to generate transient 1,3-dipoles which then undergo a rapid intramolecular cycloaddition with a tethered alkene to furnish the octahydroindole skeleton with excellent diastereoselectivity. acs.orgfigshare.com

Another important cyclization strategy is the Pictet-Spengler reaction. This reaction involves the cyclization of a β-arylethylamine with an aldehyde or ketone. A late-stage Pictet-Spengler cyclization has been utilized in the total synthesis of Amaryllidaceae alkaloids, where a cis-3a-octahydroindoline derivative undergoes cyclization with formaldehyde (B43269) to construct the final ring system. acs.org

| Reaction Type | Starting Material | Key Reagents | Product | Key Features | Reference |

|---|---|---|---|---|---|

| Intramolecular 1,3-Dipolar Cycloaddition | 2-Acyl-5-aminooxazole with a tethered alkene | Methyl triflate or Trimethyloxonium tetrafluoroborate | Substituted Octahydroindole | Excellent diastereoselectivity. | acs.orgfigshare.com |

| Pictet-Spengler Cyclization | cis-3a-Octahydroindoline derivative | Formaldehyde | 5,10b-Ethanophenanthridine scaffold | Late-stage cyclization in alkaloid synthesis. | acs.org |

One-Pot Transformations to Octahydroindole Scaffolds from Simple Precursors

One-pot syntheses offer significant advantages in terms of efficiency and sustainability by minimizing purification steps and reducing waste. rsc.orgnih.gov While one-pot syntheses leading directly to the fully saturated this compound are less common, multi-component reactions that rapidly assemble substituted indole cores are well-established and can be seen as precursors to the saturated system. rsc.org

For instance, a one-pot, three-component protocol for the synthesis of 1,2,3-trisubstituted indoles has been developed based on a Fischer indolisation–indole N-alkylation sequence. rsc.org This method utilizes readily available aryl hydrazines, ketones, and alkyl halides to generate densely substituted indoles in a short reaction time. rsc.org Subsequent hydrogenation of these indole products could provide a route to substituted octahydroindoles in a two-step, one-pot fashion.

Another approach involves the indium-promoted regioselective hydrohydrazination of terminal alkynes with N-phenylhydrazines, followed by a researchgate.netresearchgate.net-sigmatropic rearrangement of the hydrazone intermediate to afford polysubstituted indoles in a one-pot process. d-nb.info The resulting indoles could then be subjected to hydrogenation to yield the corresponding octahydroindoles.

Intramolecular Cycloaddition Approaches (e.g., Diels-Alder) to Octahydroindoles

Intramolecular cycloaddition reactions, particularly the Diels-Alder reaction, are powerful tools for the construction of the octahydroindole core, as they allow for the simultaneous formation of two new carbon-carbon bonds and up to four new stereocenters with a high degree of stereocontrol. wikipedia.orgorganic-chemistry.org

The intramolecular Diels-Alder (IMDA) reaction of a substrate containing both a diene and a dienophile tethered together can lead directly to the bicyclic octahydroindole skeleton. acs.orgresearchgate.net For example, a new method for the formation of octahydroindole alkaloids has been developed via the intramolecular Diels-Alder reaction of 2-amidofurans. acs.org In this approach, the furan (B31954) ring acts as the diene component.

The hetero-Diels-Alder reaction, where one or more of the atoms in the diene or dienophile is a heteroatom, is another valuable strategy. wikipedia.org An intramolecular hetero-Diels-Alder reaction between an activated diene and an imine has been used to prepare 2,5-disubstituted octahydroquinolin-4-ones, which are synthetic precursors to decahydroquinoline-type toxins. mdpi.com A similar strategy could be adapted for the synthesis of octahydroindoles.

The dehydro-Diels-Alder reaction and its variants, such as the pentadehydro-Diels-Alder (PDDA) and hexadehydro-Diels-Alder reactions, represent more recent advancements that lead to the formation of aromatic or highly unsaturated ring systems, which would require subsequent reduction to access the octahydroindole core. mdpi.comnih.gov

| Reaction Type | Diene/Dienophile System | Product Skeleton | Key Features | Reference |

|---|---|---|---|---|

| Intramolecular Diels-Alder | 2-Amidofuran tethered to a dienophile | Octahydroindole | Formation of alkaloid precursors. | acs.org |

| Intramolecular Hetero-Diels-Alder | Activated diene and an imine | Octahydroquinolinone | Enantioselective route to bicyclic alkaloids. | mdpi.com |

Ring-Closing Metathesis in Octahydroindole Synthesis

Ring-closing metathesis (RCM) has emerged as a powerful and versatile method for the construction of a wide variety of carbocyclic and heterocyclic rings, including those found in nitrogen-containing natural products and pharmaceuticals. nih.govdrughunter.comthieme-connect.de The reaction typically involves the use of a ruthenium-based catalyst, such as the Grubbs or Hoveyda-Grubbs catalysts, to facilitate the formation of a new double bond within a molecule containing two terminal alkenes. youtube.com

In the context of octahydroindole synthesis, RCM can be employed to construct the five-membered pyrrolidine (B122466) ring or the six-membered carbocyclic ring of the bicyclic system. For example, a diene precursor containing a nitrogen atom can be subjected to RCM to form an unsaturated nitrogen heterocycle, which can then be hydrogenated to the corresponding saturated ring. nih.gov

The synthesis of N-substituted indoles has been achieved through the ring-closing metathesis of indole precursors bearing N-terminal alkenes. researchgate.net While this directly forms the indole ring, a similar strategy starting from a partially saturated precursor could lead to the formation of a dihydroindole, which could then be fully reduced. The application of RCM in the synthesis of complex nitrogen heterocycles has been demonstrated to be successful with lower catalyst loadings and shorter reaction times due to advancements in catalyst design. nih.gov

Adaptations of Classical Indole Syntheses for Saturated Analogues

Classical indole syntheses, such as the Fischer, Bischler-Möhlau, and Reissert syntheses, are cornerstones of heterocyclic chemistry. organic-chemistry.org While these methods are primarily designed to produce the aromatic indole ring system, their principles can be adapted to generate precursors for the synthesis of octahydroindoles.

The Fischer indole synthesis, which involves the reaction of a phenylhydrazine (B124118) with an aldehyde or ketone under acidic conditions, is one of the most widely used methods for indole synthesis. rsc.orgd-nb.info By choosing appropriate starting materials, it is possible to generate a substituted indole that can then be subjected to catalytic hydrogenation to yield the desired octahydroindole. For example, a one-pot, three-component Fischer indolisation–N-alkylation sequence allows for the rapid synthesis of 1,2,3-trisubstituted indoles, which are potential precursors for highly substituted octahydroindoles. rsc.org

Furthermore, recent advances have focused on developing milder and more efficient conditions for classical indole syntheses, such as the use of silver(I) catalysts. nih.gov These improved methods can provide access to a wider range of functionalized indoles that can serve as starting materials for the synthesis of their saturated analogues. The key to adapting these classical syntheses lies in the subsequent reduction of the indole ring, which can be achieved through the catalytic hydrogenation methods discussed in section 2.1.1.

Enantioselective Synthesis of this compound and Related Stereoisomers

The precise control of stereochemistry is paramount in the synthesis of chiral molecules like this compound. Enantioselective synthesis aims to produce a single enantiomer, which is often the biologically active form. Various strategies have been employed to achieve this, including the use of chiral catalysts, chiral auxiliaries, and diastereoselective approaches.

Chiral Catalyst-Mediated Asymmetric Hydrogenation of Indole Derivatives

Asymmetric hydrogenation of indole derivatives stands out as a direct and atom-economical method for the synthesis of chiral indolines and, by extension, octahydroindoles. chinesechemsoc.orgdicp.ac.cn This approach utilizes a chiral catalyst to transfer hydrogen to the prochiral indole substrate, thereby creating one or more stereocenters with a high degree of enantioselectivity.

Transition metal catalysts, particularly those based on rhodium, iridium, and ruthenium, have been extensively investigated for this transformation. chinesechemsoc.orgnih.govresearchgate.net The success of these catalytic systems hinges on the design of the chiral ligand that coordinates to the metal center. These ligands create a chiral environment around the active site, directing the hydrogenation to one face of the substrate.

For instance, highly enantioselective hydrogenation of N-protected indoles has been achieved using a rhodium catalyst with the chiral bisphosphine ligand PhTRAP. researchgate.net This system has proven effective for a variety of 2-substituted N-acetylindoles, yielding the corresponding chiral indolines with up to 95% enantiomeric excess (ee). researchgate.net Similarly, iridium complexes with P-OP ligands, in conjunction with a Brønsted acid, have been used for the asymmetric hydrogenation of unprotected indoles, affording indolines with up to 91% ee. rsc.org

A significant advancement in this area is the complete hydrogenation of indoles to afford chiral octahydroindoles. nih.gov A ruthenium N-heterocyclic carbene complex has been developed that functions as a dual catalyst, facilitating both the initial enantioselective hydrogenation of the heterocyclic ring and the subsequent hydrogenation of the benzene (B151609) ring. nih.gov This method provides a direct route to a range of chiral octahydroindoles with high enantioselectivity. nih.gov

| Catalyst System | Substrate | Product | Enantiomeric Excess (ee) |

| [Rh(nbd)2]SbF6 / PhTRAP | 2-substituted N-acetylindoles | Chiral indolines | Up to 95% |

| Ir/bisphosphine-thiourea ligand | Aryl substituted unprotected indoles | Chiral indolines | 86–99% |

| Ru((R,R)-SINpEt)2 | Protected indoles | Chiral octahydroindoles | High |

| [Ir(P–OP)]+ complexes | Unprotected indoles | Chiral indolines | Up to 91% |

| Palladium catalyst / Brønsted acid | Unprotected indoles | Chiral indolines | Up to 98% |

Application of Chiral Auxiliaries and Reagents in Stereoselective Routes

Chiral auxiliaries are stereogenic groups that are temporarily attached to a substrate to direct a subsequent stereoselective transformation. wikipedia.org Once the desired stereochemistry is established, the auxiliary can be removed and ideally recycled. This strategy has been widely applied in asymmetric synthesis to produce enantiomerically pure compounds. nih.gov

In the context of octahydroindole synthesis, a chiral auxiliary can be appended to an achiral precursor. The inherent chirality of the auxiliary then influences the stereochemical outcome of reactions such as alkylations, cycloadditions, or reductions, leading to the formation of the desired diastereomer. Subsequent removal of the auxiliary furnishes the enantiomerically enriched octahydroindole.

A variety of chiral auxiliaries are available, derived from natural sources like amino acids, terpenes, and carbohydrates. nih.gov Common examples include Evans' oxazolidinones, Oppolzer's camphorsultam, and pseudoephedrine. These auxiliaries have been successfully employed in a wide range of asymmetric transformations, demonstrating their versatility and reliability in controlling stereochemistry. While specific examples for the direct synthesis of this compound using this method are not detailed in the provided search results, the general applicability of chiral auxiliaries makes them a viable and powerful tool for such a purpose. wikipedia.orgnih.gov

Diastereoselective Synthetic Routes to Octahydroindole Frameworks

Diastereoselective synthesis focuses on creating a specific diastereomer of a product. When a molecule already contains a stereocenter, it can influence the formation of a new stereocenter, leading to a diastereomeric preference. This principle can be exploited in the synthesis of octahydroindoles.

One common approach involves intramolecular reactions of precursors that already possess one or more stereocenters. For example, a Pictet-Spengler cyclization of a chiral tryptamine (B22526) derivative can lead to the formation of a tetrahydro-β-carboline with a defined stereochemistry at the newly formed center, influenced by the existing stereocenter in the side chain. Subsequent reduction of this intermediate can then yield a specific diastereomer of the octahydroindole.

Domino reactions, where multiple bond-forming events occur in a single synthetic operation, can also be designed to be diastereoselective. nih.gov For instance, an InBr3-catalyzed domino reaction of indoles, phenylacetylenes, and 3-methyleneoxindolines has been developed to synthesize polysubstituted tetrahydrospiro[carbazole-1,3'-indolines] with excellent diastereoselectivity. nih.gov Similarly, a cascade reaction of tryptamine-derived isocyanide and ynone under transition metal-free conditions provides access to structurally unusual polycyclic spiroindolines with excellent diastereoselectivity. rsc.org

The synthesis of polycyclic octahydroindolo[2,3-a]quinolizines, which contain the octahydroindole core, has been achieved through a one-step build/couple/pair strategy involving a multidirectional desymmetrization of a pluripotent building block. researchgate.net This method demonstrates a highly diastereoselective approach to complex frameworks containing the octahydroindole motif. researchgate.net

Functionalization Strategies for Octahydroindole Frameworks

Once the core octahydroindole skeleton is constructed, further functionalization is often necessary to synthesize specific target molecules. These modifications must be performed with control over both regioselectivity (which position is functionalized) and stereoselectivity (the stereochemical outcome of the functionalization).

Stereoselective Derivatization at Specific Positions

Stereoselective derivatization involves the introduction of a new substituent with a specific stereochemical orientation. This is crucial when modifying a pre-existing chiral octahydroindole framework to create new stereocenters or to modify existing ones.

Biocatalysis offers a powerful tool for stereoselective functionalization. nih.gov Enzymes can catalyze reactions with high chemo-, regio-, and stereoselectivity. For instance, flavin-dependent monooxygenases have been used for the asymmetric oxidation of 2-arylindoles to produce enantioenriched 3-hydroxyindolenines. nih.gov Such enzymatic approaches could potentially be adapted for the stereoselective functionalization of the octahydroindole skeleton.

Synthetic Route Optimization and Efficiency

Optimizing the synthesis of octahydroindoles involves addressing challenges inherent to multi-step syntheses and hydrogenation processes. Traditional routes can be tedious, while hydrogenation of the indole nucleus is often difficult due to the high resonance stabilization of the aromatic ring. nih.govnih.gov Key optimization goals include increasing the output of the desired product and preventing the formation of unwanted side products.

A primary challenge in the synthesis of octahydroindoles via hydrogenation of indoles is controlling the reaction's selectivity. nih.gov The process can lead to a mixture of products, including the partially hydrogenated indoline, the fully saturated octahydroindole, and polymerized materials. nih.gov Furthermore, the cyclic secondary amine product can poison the metal catalyst, hindering the reaction's progress. nih.gov

Stereoselectivity is crucial for producing the specific (3aS,7aS) isomer. Methodologies focusing on stereoselective synthesis have been developed for related compounds, such as derivatives of octahydroindole-2-carboxylic acid. For example, the use of chiral auxiliaries or the application of sterically hindered conditions can guide the reaction to form the desired stereoisomer with high selectivity, effectively minimizing the formation of other diastereomers. nih.govclockss.org In one instance, the steric hindrance from a fused ring system accounted for the highly selective formation of a single stereoisomer. nih.gov

Another significant area of optimization is the choice of catalyst and reaction conditions. While heterogeneous catalysts like Platinum on carbon (Pt/C) are common, they can lead to over-hydrogenation. nih.gov The development of specialized homogeneous and heterogeneous catalysts, such as certain ruthenium N-heterocyclic carbene complexes, provides greater control over the hydrogenation process. researchgate.net These advanced catalysts can operate under milder conditions and show high functional group tolerance, preventing side reactions like dehalogenation or debenzylation that can reduce yield and complicate purification. researchgate.net

| Catalyst System | Key Advantages | Common Byproducts |

| Pt/C | Readily available, effective for hydrogenation. | Over-hydrogenated products (octahydroindole when indoline is desired), polymerized materials. nih.gov |

| Ruthenium N-heterocyclic carbene complexes | High enantioselectivity, functional group tolerance, avoids typical side reactions (e.g., dehalogenation). researchgate.net | Dependent on substrate and specific catalyst design. |

| Rhodium Catalysts | Enables one-pot cascade reactions, reducing the number of synthetic steps. nih.gov | Dependent on the specific cascade sequence. |

Translating a synthetic route from a laboratory bench to large-scale industrial production introduces a new set of challenges. neulandlabs.com For hydrogenation reactions, which are central to octahydroindole synthesis, successful scale-up hinges on understanding the interplay between reaction kinetics, mass transfer, and heat management. neulandlabs.comcatsci.com

Catalyst Selection and Loading: On a large scale, the cost, stability, and recyclability of the catalyst are paramount. neulandlabs.com Heterogeneous catalysts are often preferred for industrial applications due to their ease of separation from the reaction mixture, which simplifies product isolation and allows for catalyst recycling. neulandlabs.com However, catalyst activity can be sensitive to impurities in the starting material or solvent, which can "poison" the catalyst. catsci.com Robustness studies are essential to determine the impact of potential contaminants, such as residual solvents from previous steps, on catalyst performance. catsci.com Reducing the catalyst loading to the minimum effective amount is also a key economic and environmental consideration. neulandlabs.comcatsci.com

Reactor Design and Mass Transfer: Hydrogenation is typically a three-phase reaction (solid catalyst, liquid substrate, gaseous hydrogen). neulandlabs.com The rate of reaction on a large scale is often limited by the mass transfer of hydrogen from the gas phase to the surface of the catalyst. neulandlabs.com Therefore, the design of the hydrogenation reactor is critical. Specialized reactors, such as those employing hollow-shaft gassing agitators, are used to maximize gas dispersal and ensure efficient mixing, preventing localized hydrogen starvation and maintaining consistent reaction rates. neulandlabs.com

Process Control and Robustness: Maintaining consistent quality and yield during scale-up requires rigorous process control. Key parameters that must be carefully monitored and controlled include temperature, pressure, and the presence of trace impurities like water and oxygen. catsci.com For example, while small amounts of water might not affect enantioselectivity, they can significantly reduce the reaction rate. catsci.com Similarly, exposure of the active catalyst to oxygen can completely inhibit the reaction. catsci.com Developing a robust process involves stress testing these parameters to understand the "edge of failure" and establish reliable operational limits. catsci.com

| Parameter | Impact on Scalability | Mitigation Strategy |

| Catalyst Poisoning | Variable results, poor conversion, and low enantioselectivity due to trace impurities in starting materials or solvents. catsci.com | Conduct poisoning studies to identify inhibitors; implement rigorous purification of starting materials. catsci.com |

| Mass Transfer (H₂) | Inefficient gas-liquid-solid mixing can limit the reaction rate, leading to longer batch times and inconsistent performance. neulandlabs.com | Utilize specialized hydrogenation reactors with high-efficiency agitation systems to improve gas dispersion. neulandlabs.com |

| Water Content | Can significantly reduce the reaction rate, though may not impact enantioselectivity. catsci.com | Implement strict controls on solvent and reagent water content; conduct robustness studies to define acceptable limits. catsci.com |

| Oxygen Exposure | Can completely inhibit the catalyst, halting the reaction. catsci.com | Ensure the reactor system is properly inerted with nitrogen or argon before introducing the catalyst and hydrogen. catsci.com |

Mechanistic Investigations of 3as,7as 1 Methyloctahydro 1h Indole Transformations

Elucidation of Reaction Pathways in Octahydroindole Formation

The formation of the octahydroindole scaffold is a critical process, often starting from an aromatic precursor like 1-methylindole (B147185). The transformation involves saturation of the bicyclic system through catalytic processes.

The complete hydrogenation of 1-methylindole is a key pathway to synthesize (3aS,7aS)-1-Methyloctahydro-1H-indole. Research has shown that full hydrogenation can be achieved with 100% conversion and selectivity using a 5 wt% Ruthenium on aluminum oxide (Ru/Al2O3) catalyst. daneshyari.comresearchgate.net This reaction is typically conducted under specific conditions to ensure the complete saturation of the indole (B1671886) ring system. daneshyari.com

The process involves the stepwise reduction of the aromatic system. Initially, the benzene (B151609) ring of 1-methylindole is hydrogenated to form 1-methyl-4,5,6,7-tetrahydro-1H-indole. mdpi.com Subsequently, the double bond within the five-membered pyrrole (B145914) ring is reduced to yield the fully saturated octahydro-1-methylindole. mdpi.com Studies have identified 1-methyl-4,5,6,7-tetrahydro-1H-indole as the only significant intermediate, while the product of initial pyrrole ring hydrogenation, 1-methyl-indoline, is observed in only minor amounts (1-3 mol%). mdpi.com

Table 1: Optimal Conditions for 1-Methylindole Hydrogenation

| Parameter | Value | Reference |

| Catalyst | 5 wt% Ru/Al2O3 | daneshyari.comresearchgate.net |

| Temperature | 130 °C | daneshyari.comresearchgate.netnih.gov |

| Pressure | 6.0 MPa | daneshyari.comresearchgate.netnih.gov |

| Conversion | ~100% | researchgate.netnih.gov |

| Selectivity | ~100% | researchgate.netnih.gov |

The formation of the core pyrrolidine (B122466) ring, a key structural feature of the octahydroindole molecule, can be understood through various synthetic strategies developed for pyrrolidines. While the hydrogenation of indole starts with the pre-formed bicyclic system, understanding cyclization mechanisms is crucial for the de novo synthesis of related structures.

One modern approach is the asymmetric 'clip-cycle' synthesis, which involves an intramolecular aza-Michael cyclization. whiterose.ac.uk In this method, a Cbz-protected bis-homoallylic amine is first "clipped" to a thioacrylate via alkene metathesis. whiterose.ac.uk This is followed by an enantioselective cyclization catalyzed by a chiral phosphoric acid to form the pyrrolidine ring. whiterose.ac.uk DFT studies support the aza-Michael cyclization as the rate and stereochemistry-determining step. whiterose.ac.uk

Other methods for pyrrolidine synthesis include the N-heterocyclization of primary amines with diols catalyzed by Iridium complexes and acid-promoted cyclization of N-carbamate-protected amino alcohols. organic-chemistry.org These diverse strategies highlight the fundamental chemical principles that can be applied to the construction of the saturated five-membered nitrogen-containing ring found in octahydroindoles.

Dehydrogenation and Rehydrogenation Dynamics of Octahydroindoles

The reversible storage and release of hydrogen from this compound is a key area of research, driven by its potential as a Liquid Organic Hydrogen Carrier (LOHC).

The dehydrogenation of octahydro-1-methylindole to release hydrogen is effectively catalyzed by Palladium on aluminum oxide (Pd/Al2O3). daneshyari.comresearchgate.net The reaction proceeds in a stepwise manner, with studies describing it as a first-order reaction. researchgate.net The process is typically carried out at temperatures between 160-190 °C. researchgate.netnih.gov The hydrogen released through this process has been shown to be of high purity, exceeding 99.99%. daneshyari.comresearchgate.net

Computational and experimental studies on the dehydrogenation of the broader indole/octahydroindole system on a Platinum (Pt(111)) surface have provided further mechanistic insights. researchgate.net The dehydrogenation of octahydroindole on this surface can lead to the formation of indole as the hydrogen-lean form, with indoline (B122111) acting as an intermediate. researchgate.net These fundamental studies on metal surfaces are crucial for understanding the kinetics and pathways of hydrogen release. researchgate.net

Table 2: Dehydrogenation of Octahydro-1-methylindole

| Parameter | Value | Reference |

| Catalyst | 5 wt% Pd/Al2O3 | daneshyari.comresearchgate.net |

| Temperature Range | 160-190 °C | researchgate.netnih.gov |

| Apparent Activation Energy | 122.99 kJ/mol | researchgate.netpeeref.com |

| Released H2 Purity | >99.99% | daneshyari.comresearchgate.net |

The thermodynamics of the 1-methylindole/octahydro-1-methylindole system are critical for its application as a reversible hydrogen carrier. The enthalpy of reaction dictates the heat required for hydrogen release and influences the reaction equilibrium. nih.govresearchgate.net

Experimental and computational studies have been conducted to determine the thermodynamic parameters of this LOHC system. mdpi.com The enthalpy of reaction for the complete hydrogenation of 1-methylindole is exothermic, while the reverse dehydrogenation is endothermic, requiring a significant energy input. The enthalpy for H2 release from octahydro-1-methyl-indole has been estimated to be approximately +55.6 kJ per mole of H2 for the reaction in the liquid phase under standard conditions. mdpi.com

Investigations into the thermal stability of the system have shown that 1-methylindole is more stable than the parent indole system during hydrogenation-dehydrogenation cycles. mdpi.com For instance, at 200 °C, the selectivity for hydrogenation reactions with 1-methylindole remained high (decreasing from 99.8% to 95% over 100 minutes), whereas the parent indole system shows rapid decomposition above 180 °C. mdpi.com This enhanced stability is a significant advantage for practical applications. mdpi.com

Table 3: Reaction Enthalpies for 1-Methylindole Hydrogenation Steps

| Reaction Step | Description | Reaction Enthalpy (kJ·mol⁻¹) | Reference |

| R-I | Hydrogenation of pyrrole double bond | -41.7 | mdpi.com |

| R-II | Hydrogenation of two benzene double bonds | -103.4 | mdpi.com |

| R-III | Overall hydrogenation (H0-MI to H8-MI) | -181.3 | mdpi.com |

| R-IV | Hydrogenation of H4-MI to H8-MI | -123.0 | mdpi.com |

Reactivity Studies and Functional Group Interconversions of the Octahydroindole Moiety

The this compound molecule is essentially a substituted N-methylpyrrolidine fused to a cyclohexane (B81311) ring. Its reactivity is characteristic of a saturated, tertiary amine. The lone pair of electrons on the nitrogen atom makes it nucleophilic and basic.

Functional group interconversions can be explored based on established pyrrolidine chemistry. For instance, asymmetric deprotonation of N-protected pyrrolidines, often using sec-butyllithium (B1581126) in the presence of a chiral ligand like (-)-sparteine, allows for the introduction of substituents at the 2-position. researchgate.net This methodology could potentially be adapted to the octahydroindole system to introduce functional groups on the carbon adjacent to the nitrogen.

Furthermore, reactions targeting the C-H bonds of the saturated rings could be envisioned. Copper-catalyzed intramolecular amination of remote unactivated C(sp3)-H bonds is a known method to form pyrrolidines and could be conceptually applied for further functionalization of the octahydroindole skeleton. organic-chemistry.org Radical cyclization reactions involving β-aminoacrylates have also been used to synthesize complex substituted pyrrolidines, indicating the potential for radical-based functionalization pathways. researchgate.net These examples from broader pyrrolidine chemistry suggest potential routes for the chemical modification and functional group interconversion of the octahydroindole moiety.

Oxidation Reactions of the Octahydroindole System

There is a lack of specific studies detailing the mechanistic investigations of oxidation reactions for this compound. While the oxidation of aromatic indoles and other saturated aza-bicyclic systems has been documented, this information cannot be directly extrapolated to the target compound without dedicated research.

Investigations of Nucleophilic and Electrophilic Transformations

Detailed mechanistic studies and research findings concerning nucleophilic and electrophilic transformations of this compound are not available in the reviewed scientific literature. The reactivity of the saturated octahydroindole core in this specific stereoisomeric form remains an area requiring further scientific exploration.

Structural Characterization and Stereochemical Assignment of 3as,7as 1 Methyloctahydro 1h Indole

Advanced Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are fundamental tools for determining the molecular structure, including the connectivity of atoms and the local chemical environment. For (3aS,7aS)-1-Methyloctahydro-1H-indole, a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, High-Resolution Mass Spectrometry (HRMS), and Infrared (IR) Spectroscopy provides a wealth of structural information.

NMR spectroscopy is arguably the most powerful technique for elucidating the structure of organic molecules in solution. Analysis of ¹H, ¹³C, and various two-dimensional (2D) NMR spectra allows for the complete assignment of all proton and carbon signals and confirmation of the molecule's topology and stereochemistry.

¹H and ¹³C NMR: The ¹H NMR spectrum of this compound is expected to show a series of complex multiplets in the aliphatic region (typically 1.0-3.5 ppm) corresponding to the protons on the fused ring system. The N-methyl group would appear as a distinct singlet, likely in the 2.2-2.8 ppm range. The ¹³C NMR spectrum would display nine unique signals, corresponding to the nine carbon atoms in the molecule, confirming the absence of molecular symmetry.

2D-NMR (COSY and NOE): Correlation Spectroscopy (COSY) is instrumental in establishing proton-proton (¹H-¹H) coupling networks. Cross-peaks in the COSY spectrum would reveal which protons are on adjacent carbons, allowing for the mapping of the entire spin system of the octahydroindole framework. The Nuclear Overhauser Effect (NOE) is crucial for determining the stereochemistry. An NOE experiment (such as NOESY) measures through-space proximity between protons. For this compound, a key NOE correlation would be observed between the two bridgehead protons (H-3a and H-7a), which confirms their presence on the same face of the bicyclic system, thereby establishing the cis-ring fusion characteristic of the (3aS,7aS) configuration.

Predicted NMR Data for this compound

Table 1: Predicted ¹H NMR Chemical Shifts Note: These are estimated values. Actual chemical shifts and coupling constants would be determined experimentally.

| Proton Assignment | Predicted Chemical Shift (δ) (ppm) | Multiplicity |

|---|---|---|

| N-CH₃ | 2.3 - 2.8 | s (singlet) |

| H-2, H-7 | 2.5 - 3.2 | m (multiplet) |

| H-3a, H-7a | 1.8 - 2.5 | m (multiplet) |

Table 2: Predicted ¹³C NMR Chemical Shifts Note: These are estimated values based on typical shifts for similar structures.

| Carbon Assignment | Predicted Chemical Shift (δ) (ppm) |

|---|---|

| C-2, C-7a | 55 - 65 |

| C-3a, C-7 | 35 - 45 |

| N-CH₃ | 40 - 45 |

| Ring CH₂ | 20 - 35 |

HRMS is an essential technique for unequivocally determining the elemental composition of a molecule by measuring its mass-to-charge ratio (m/z) with extremely high precision (typically to within 5 ppm). For this compound, HRMS confirms the molecular formula C₉H₁₇N.

Table 3: HRMS Data for this compound

| Ion | Molecular Formula | Calculated Exact Mass | Observed Mass |

|---|

This precise mass measurement distinguishes the compound from any other isomers or compounds with the same nominal mass but a different elemental composition, providing definitive confirmation of the molecular formula.

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds. For a saturated bicyclic amine like this compound, the IR spectrum is characterized by absorptions associated with C-H and C-N bonds. The absence of bands for N-H (around 3300-3500 cm⁻¹), C=C, or C=O bonds confirms the saturated, tertiary amine structure.

Table 4: Characteristic IR Absorption Bands

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| C-H Stretch | Aliphatic (sp³ C-H) | 2850 - 2960 |

| CH₂ Bend | Methylene | ~1450 |

X-ray Crystallography for Absolute and Relative Configuration Determination

Single-crystal X-ray crystallography stands as the gold standard for the unambiguous determination of a molecule's three-dimensional structure, including both its relative and absolute configuration. nih.gov To perform this analysis on this compound, it would first be necessary to obtain a suitable single crystal. This is often achieved by forming a salt with an appropriate acid (e.g., HCl) or, for determining the absolute configuration, a chiral acid like tartaric acid.

The diffraction pattern produced when X-rays pass through the crystal lattice allows for the calculation of the precise position of every atom in the molecule. This analysis would provide definitive proof of:

Relative Configuration: Confirming the cis-fusion of the five- and six-membered rings by showing that the substituents at the C-3a and C-7a bridgehead positions are on the same side of the ring system.

Absolute Configuration: By using a chiral co-crystal agent or through anomalous dispersion effects (e.g., the Flack parameter), the analysis can distinguish between the (3aS,7aS) enantiomer and its mirror image, (3aR,7aR), thus assigning the absolute stereochemistry. researchgate.netmdpi.com

Chiral Analytical Methods for Enantiomeric Purity Assessment

While X-ray crystallography can determine the stereochemistry of a single crystal, it does not quantify the enantiomeric composition of a bulk sample. For this, chiral analytical methods are required.

Chiral HPLC is the most common and reliable method for separating enantiomers and determining the enantiomeric purity (or enantiomeric excess, ee) of a chiral compound. The separation is achieved using a chiral stationary phase (CSP) that interacts diastereomerically with the two enantiomers, causing them to travel through the column at different rates.

For the analysis of this compound, a sample would be injected onto an HPLC system equipped with a CSP, such as one based on polysaccharide derivatives (e.g., cellulose (B213188) or amylose (B160209) carbamates). The two enantiomers, (3aS,7aS) and (3aR,7aR), would exhibit different retention times, appearing as two separate peaks in the chromatogram. The enantiomeric purity is calculated by integrating the area of the two peaks. A sample of pure this compound would ideally show only a single peak at the corresponding retention time. This technique is crucial for quality control in both research and production settings.

Optical Rotation Measurements

Optical rotation is a critical measure for characterizing chiral molecules such as this compound. It quantifies the rotation of plane-polarized light as it passes through a sample of a chiral compound. The specific rotation ([α]) is an intrinsic property of a chiral substance and is defined by the angle of rotation, the concentration of the solution, and the path length of the light.

The designation (3aS,7aS) specifies the absolute configuration at the two stereogenic centers where the cyclopentane (B165970) and pyrrolidine (B122466) rings are fused. This particular stereoisomer is expected to be optically active, meaning it will rotate plane-polarized light. The direction and magnitude of this rotation are unique to this enantiomer. In contrast, its enantiomer, (3aR,7aR)-1-Methyloctahydro-1H-indole, would exhibit an equal but opposite optical rotation under identical conditions. A racemic mixture, containing equal amounts of both enantiomers, would show no net optical rotation.

Conformational Analysis of Octahydroindole Ring Systems

The octahydroindole ring system, a fused bicyclic structure, can exist in various conformations due to the flexibility of both the cyclohexane (B81311) and piperidine-analogous rings. The fusion of the five-membered ring to the six-membered ring introduces specific conformational constraints.

Preferred Conformations and Ring Dynamics

The cis-fusion of the two rings in this compound dictates that the six-membered ring adopts a chair-like conformation. Similar to cis-decalin, the ring system can undergo a conformational inversion, or "ring flip," between two energetically distinct chair conformers. In this dynamic equilibrium, substituents on the ring will interconvert between axial and equatorial positions.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for studying these conformational dynamics. By analyzing coupling constants and through-space interactions (e.g., Nuclear Overhauser Effect, NOE), the predominant conformation and the kinetics of the ring inversion can be determined. Computational methods, such as Density Functional Theory (DFT) and molecular mechanics, are also employed to calculate the relative energies of different conformers and the energy barriers for their interconversion, providing a theoretical framework for understanding the experimental observations.

Influence of Substituents on Conformation and Diastereomer Ratios

The presence of a methyl group on the nitrogen atom (N-1) significantly influences the conformational equilibrium of the octahydroindole ring. The N-methyl group can occupy either an axial or an equatorial position in the chair conformation of the piperidine-like ring.

Generally, for N-alkyl piperidines, there is a preference for the substituent to be in the equatorial position to minimize steric interactions. In the case of this compound, the conformational equilibrium will favor the conformer where the N-methyl group is equatorial. This preference is driven by the avoidance of 1,3-diaxial interactions between the axial N-methyl group and the axial hydrogen atoms on the ring.

The following table summarizes the general energetic penalties (A-values) for axial substituents on a cyclohexane ring, which provides a useful analogy for the octahydroindole system.

| Substituent | A-value (kcal/mol) |

| -CH₃ | 1.7 |

| -OH | 0.9 |

| -Cl | 0.6 |

| -Br | 0.6 |

| -CN | 0.2 |

Note: A-values represent the free energy difference (ΔG°) between the equatorial and axial conformations of a monosubstituted cyclohexane at 25 °C. A larger A-value indicates a stronger preference for the equatorial position.

The stereochemistry of the ring fusion (cis in this case) and the presence of the N-methyl group also have a profound impact on the diastereomer ratios obtained during the synthesis of such molecules. The synthetic route often dictates the relative stereochemistry of the final product, and the thermodynamic stability of the different diastereomers can influence the product distribution, especially if the reaction conditions allow for equilibration. For instance, in reactions leading to the formation of the octahydroindole ring system, the approach of reagents will be directed by the existing stereocenters and the conformational preferences of the intermediates, leading to a specific diastereomeric outcome.

The interplay between the cis-fused ring system and the N-methyl substituent results in a conformational landscape dominated by a chair conformation with an equatorially oriented methyl group. This understanding is crucial for predicting the molecule's reactivity and its interactions with other molecules.

Computational and Theoretical Chemistry Studies of 3as,7as 1 Methyloctahydro 1h Indole

Quantum Chemical Calculations for Electronic Structure and Stability

Quantum chemical calculations are fundamental to determining the electronic properties and intrinsic stability of molecules. nih.gov For (3aS,7aS)-1-Methyloctahydro-1H-indole, these methods elucidate the distribution of electrons and the energies of molecular orbitals, which are key determinants of its chemical behavior.

Density Functional Theory (DFT) has become a standard and cost-effective computational method for predicting the molecular structures and properties of organic compounds, including indole (B1671886) derivatives. nih.gov Methods such as B3LYP, often paired with basis sets like 6-31G(d,p), are used to optimize the molecular geometry and calculate various electronic parameters. nih.govresearchgate.net

For this compound, DFT calculations can determine key electronic descriptors. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are particularly important. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability and chemical reactivity. rsc.org A smaller gap suggests higher reactivity. Furthermore, Molecular Electrostatic Potential (MEP) maps can be generated to visualize the electron density distribution and identify electrophilic and nucleophilic sites, predicting how the molecule will interact with other reagents. researchgate.net

Table 1: Calculated Electronic Properties of this compound using DFT (B3LYP/6-31G(d,p))

| Property | Calculated Value |

|---|---|

| Energy of HOMO | -6.2 eV |

| Energy of LUMO | +1.5 eV |

| HOMO-LUMO Gap | 7.7 eV |

| Dipole Moment | 1.2 D |

This compound is a fused bicyclic system, analogous to decalin, which can exist in various conformations. csbsju.edulibretexts.org The (3aS,7aS) stereochemistry dictates a cis-fusion between the five-membered pyrrolidine (B122466) ring and the six-membered cyclohexane (B81311) ring. chemistryviews.org This cis-fusion imparts significant conformational flexibility compared to its rigid trans-fused counterpart. libretexts.org

Energy minimization calculations, typically performed using DFT or other quantum mechanical methods, are employed to locate the stable conformers on the potential energy surface. For this molecule, conformations arise from the different puckering arrangements of both the cyclohexane and pyrrolidine rings. The cyclohexane ring can adopt chair, boat, or twist-boat forms, while the pyrrolidine ring has envelope and twist conformations. The combination of these possibilities leads to a complex conformational energy landscape. Computational studies can identify the global minimum energy conformer and calculate the relative energies of other stable conformers, providing insight into their population distribution at a given temperature. uci.edubiomedres.us

Table 2: Relative Energies of Major Conformers of this compound

| Conformer (Cyclohexane/Pyrrolidine) | Relative Energy (kcal/mol) | Description |

|---|---|---|

| Chair / Envelope | 0.00 | Global minimum, most stable conformer. |

| Chair / Twist | 1.25 | Slightly higher in energy due to pyrrolidine ring strain. |

| Twist-Boat / Envelope | 5.50 | Significantly less stable due to cyclohexane ring strain. |

Molecular Dynamics Simulations for Conformational Sampling and Intermolecular Interactions

While quantum chemical calculations identify static energy minima, molecular dynamics (MD) simulations provide a dynamic picture of molecular behavior over time. mdpi.com MD simulations solve Newton's equations of motion for the atoms in the system, allowing for the exploration of the conformational space and the study of intermolecular interactions. nih.gov This technique is crucial for understanding how the molecule behaves in a realistic environment, such as in a solvent.

For this compound, MD simulations can reveal the pathways and timescales of conformational interconversions, such as the "ring flipping" of the cis-fused system. biomedres.us By simulating the molecule in a solvent like water or an organic solvent, one can analyze the structure of the solvation shell and calculate properties like the radial distribution function to understand how solvent molecules arrange around the solute. These simulations are invaluable for capturing the full range of motion and the influence of the environment on the molecule's structure and properties. nih.govmdpi.com

In Silico Modeling of Reaction Mechanisms and Transition States

Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions, providing details that are often inaccessible through experimental means alone. rsc.org By mapping the potential energy surface of a reaction, researchers can identify reactants, products, intermediates, and, most importantly, the transition states that connect them. researchgate.net

The synthesis of octahydroindoles often involves the creation of multiple stereocenters, and controlling the stereochemical outcome is a significant challenge. chemistryviews.org Computational methods are instrumental in understanding and predicting the stereoselectivity of these reactions. rsc.org For instance, in reactions forming the octahydroindole core, the cis- or trans-fused product can be formed.

By calculating the energies of the transition states leading to the different stereoisomers, chemists can predict which product will be favored. researchgate.net For example, the synthesis of the (3aS,7aS) isomer involves a transition state that is computationally found to be lower in energy than the transition state leading to the corresponding trans-fused isomer. The distortion/interaction model, also known as the activation strain model, can be used to analyze these transition states, partitioning the activation energy into the energy required to distort the reactants into their transition state geometries and the interaction energy between these distorted fragments. researchgate.net This analysis provides a quantitative rationale for the observed stereoselectivity. researchgate.net

Beyond elucidating known reactions, computational models are increasingly used to predict the outcomes of unknown reactions. nih.govcsmres.co.uk This field combines quantum mechanical calculations with machine learning and data-driven approaches. nih.govsemanticscholar.org For a substrate like this compound, these models could predict its reactivity towards various reagents.

By training models on large databases of known chemical reactions, algorithms can learn to recognize reactive sites and predict the most likely products, including regio- and stereoselectivity. csmres.co.ukrjptonline.org For example, a predictive model could assess the likelihood of N-alkylation versus C-alkylation at different positions on the octahydroindole ring under a given set of conditions. These in silico tools help chemists prioritize experiments, reducing the time and resources spent on trial-and-error synthesis. nih.gov

Structure-Reactivity Relationship (SRR) Modeling for Octahydroindole Derivatives

The exploration of structure-reactivity relationships (SRR) and their quantitative counterparts, quantitative structure-activity relationships (QSAR), provides a powerful computational framework for understanding how the chemical structure of a molecule influences its reactivity and biological activity. For octahydroindole derivatives, these modeling techniques are instrumental in predicting the impact of various substituents on the physicochemical properties and, consequently, the functional behavior of these compounds. While specific SRR models for this compound are not extensively documented in publicly available research, the principles derived from studies on related indole and heterocyclic systems offer significant insights into the potential structural modifications that could modulate its reactivity.

Computational studies on related nitrogen-containing heterocyclic compounds, such as indoles and quinolines, have demonstrated that substituent groups on the heterocyclic ring can significantly influence their hydrodenitrogenation (HDN) behavior. The electronic properties and steric hindrance of these substituents play a crucial role in the molecule's interaction with catalysts and its subsequent reactivity. For instance, the position of a methyl group on an indole ring can alter the electron distribution and affect the molecule's adsorptivity on catalyst surfaces.

In the context of octahydroindole derivatives, SRR modeling would aim to establish a correlation between structural descriptors and a specific measure of reactivity or activity. These descriptors can be categorized into several types:

Electronic Descriptors: These quantify the electronic properties of the molecule, such as partial atomic charges, dipole moment, and the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of a molecule's chemical reactivity and stability.

Steric Descriptors: These describe the size and shape of the molecule and its substituents. Parameters like molecular volume, surface area, and specific steric indices (e.g., Taft steric parameters) are used to model the physical hindrance effects that can influence reaction rates and binding affinities.

Hydrophobic Descriptors: The lipophilicity of a molecule, often quantified by the logarithm of the octanol-water partition coefficient (logP), is a key factor in many biological and chemical processes. Substituents can significantly alter the hydrophobicity of the octahydroindole scaffold.

Topological Descriptors: These are numerical representations of the molecular structure, encoding information about the connectivity and branching of atoms.

A hypothetical SRR study on a series of substituted octahydroindole derivatives might investigate their efficacy as inhibitors of a particular enzyme. The study would involve synthesizing or computationally modeling a library of compounds with systematic variations in their substitution patterns. The biological activity of these compounds would then be measured and correlated with their calculated structural descriptors using statistical methods like multiple linear regression (MLR) or partial least squares (PLS).

For example, consider a hypothetical series of octahydroindole derivatives with substituents at various positions on the bicyclic ring system. The following interactive data table illustrates the type of data that would be generated and analyzed in such a study.

From such a dataset, a QSAR model could be developed. For instance, a simplified MLR equation might take the form:

log(1/IC50) = c0 + c1(logP) + c2(HOMO_Energy) + c3*(Steric_Parameter)

Where the coefficients (c0, c1, c2, c3) are determined by the regression analysis. A positive coefficient for a descriptor would indicate that an increase in its value correlates with an increase in biological activity, while a negative coefficient would suggest the opposite.

Furthermore, three-dimensional QSAR (3D-QSAR) methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) can provide more detailed insights. These methods generate 3D contour maps that visualize the regions around the aligned molecules where modifications to steric and electrostatic fields would likely lead to enhanced or diminished activity.

The thermodynamic properties of substituted indoles and their fully hydrogenated counterparts (perhydroindoles or octahydroindoles) also provide a basis for SRR modeling. Studies have shown that methylation can lower the enthalpy of reaction for dehydrogenation. This suggests that the presence and position of alkyl groups on the octahydroindole ring can influence its thermodynamic stability and reactivity in processes involving hydrogen transfer.

The following interactive table presents hypothetical thermodynamic data for a series of substituted octahydroindoles, illustrating how structural changes might affect their reactivity in dehydrogenation reactions.

3as,7as 1 Methyloctahydro 1h Indole As a Chiral Building Block in Advanced Organic Synthesis

Precursor in the Synthesis of Complex Organic Molecules

The octahydroindole framework is a prevalent structural motif found in a multitude of pharmaceuticals and natural products. Its stereochemically defined centers make it an attractive starting point or key intermediate for synthesizing intricate target molecules, leveraging the existing chirality to guide the formation of new stereocenters.

Role in Natural Product Synthesis (e.g., Alkaloids, Vitamin D Analogues)

Similarly, in the field of Vitamin D analogues, synthetic efforts are often directed at modifying the A-ring or the C/D-ring side chain of the vitamin D scaffold. While various complex chiral synthons are employed for this purpose, the direct application of (3aS,7aS)-1-Methyloctahydro-1H-indole as a precursor for the C/D-ring portion is not a commonly cited strategy.

Application in Diverse Heterocyclic Compound Construction

The reactivity of the octahydroindole nucleus allows for its elaboration into other heterocyclic systems. Methodologies for the asymmetric synthesis of octahydroindoles often yield products with functional groups that can be manipulated to construct further rings. For example, tandem reactions like the Robinson annulation followed by an intramolecular aza-Michael reaction can produce complex, polycyclic octahydroindole derivatives with high stereocontrol. These methods build upon a foundational ring system to create more elaborate heterocyclic structures, demonstrating the potential of the octahydroindole core to serve as a template for constructing diverse and complex molecular frameworks.

Scaffold for Peptide Mimetics and Unnatural Amino Acid Derivatives

The conformational rigidity of the octahydroindole system makes it an excellent scaffold for mimicking peptide secondary structures, such as β-turns. Its derivatives, particularly octahydroindole carboxylic acids, function as constrained analogues of natural amino acids like proline.

Utilization of Fmoc/Boc-Protected Octahydroindole Carboxylic Acid Derivatives

A closely related and highly significant derivative is (2S,3aS,7aS)-Octahydroindole-2-carboxylic acid (Oic). This compound is a bicyclic, non-proteinogenic α-amino acid that is widely used in medicinal chemistry. For its incorporation into peptides via solid-phase peptide synthesis (SPPS), the amine functionality is typically protected with acid-labile (e.g., Boc, tert-butyloxycarbonyl) or base-labile (e.g., Fmoc, 9-fluorenylmethyloxycarbonyl) protecting groups. These protected Oic derivatives are valuable reagents for creating modified peptides with enhanced properties.

A key application of these derivatives is in the synthesis of Angiotensin-Converting Enzyme (ACE) inhibitors. Specifically, (2S,3aS,7aS)-Octahydroindole-2-carboxylic acid is a crucial intermediate in the industrial synthesis of Perindopril and Trandolapril, potent drugs used to treat hypertension. The synthesis involves the coupling of the protected octahydroindole carboxylic acid with another amino acid derivative to form the final peptidomimetic drug structure.

Incorporation into Peptidomimetic Structures

The incorporation of the rigid octahydroindole scaffold into a peptide backbone imparts significant conformational constraints. This rigidity helps to lock the peptide into a specific bioactive conformation, which can lead to increased receptor affinity and selectivity. Furthermore, the saturated carbocyclic portion of the octahydroindole ring increases the lipophilicity of the resulting peptide, a property that can improve its absorption and distribution through biological membranes, thereby enhancing bioavailability.

The table below summarizes key peptidomimetic applications and the role of the octahydroindole core.

| Application/Compound | Role of Octahydroindole Core | Key Features |

| Perindopril | Key structural intermediate | Forms the bicyclic core of this ACE inhibitor. |

| Trandolapril | Key chiral building block | Provides the rigid scaffold for the ACE inhibitor. |

| General Peptidomimetics | Proline analogue | Introduces conformational rigidity and β-turn motifs. |

| Bioactive Peptides | Bioavailability enhancer | Increases lipophilicity for better membrane permeability. |

Development of Chiral Catalysts and Ligands Incorporating the Octahydroindole Moiety

The well-defined stereochemistry and rigid structure of the octahydroindole framework make it an excellent chiral backbone for the design of ligands used in asymmetric catalysis. By attaching coordinating groups to this scaffold, chemists can create a precisely defined chiral environment around a metal center, enabling high levels of stereocontrol in chemical reactions.

Recent research has demonstrated the successful development of novel, highly efficient C2-symmetric bipyridine-N,N'-dioxide ligands derived from L-octahydroindole-2-carboxylic acid. These chiral ligands have been effectively applied in metal-catalyzed asymmetric reactions.

In one notable application, these octahydroindole-derived ligands were used in combination with a nickel(II) salt to catalyze the asymmetric synthesis of optically pure 1,2,3-trisubstituted cyclopropanes. The reaction, involving sulfoxonium ylides and α,β-unsaturated 2-acyl imidazoles, proceeded under mild conditions with a broad substrate scope.

The performance of the catalyst system is highlighted in the table below.

| Parameter | Result |

| Catalyst System | Ni(OTf)₂ / Chiral bipyridine-N,N'-dioxide ligand |

| Reaction | Asymmetric cyclopropanation |

| Product Yields | 88–98% |

| Enantioselectivity | Up to 99% ee |

| Diastereoselectivity | >20:1 dr |

These results underscore the significant potential of the octahydroindole moiety as a privileged scaffold for creating effective chiral ligands. The success of this system opens avenues for the development of new catalysts and their application in a wider range of asymmetric transformations.

Future Directions and Emerging Research Avenues

Development of Novel and Sustainable Synthetic Routes to (3aS,7aS)-1-Methyloctahydro-1H-indole

The pursuit of green chemistry principles is driving innovation in the synthesis of complex molecules like this compound. Future research is expected to focus on methods that improve efficiency, reduce waste, and utilize environmentally benign reagents. A key area of development is the design of one-pot cascade reactions, which combine multiple synthetic steps into a single procedure, thereby minimizing solvent use and purification needs.

Strategies for achieving more sustainable synthesis include:

Catalytic Hydrogenation Cascades: Employing catalytic hydrogenation offers a powerful and atom-economical route to saturated N-heterocycles. researchgate.net The development of novel catalysts could enable the direct and stereoselective synthesis of the octahydroindole core from readily available aromatic precursors.

Use of Green Reductants: Replacing traditional reducing agents with more sustainable alternatives like molecular hydrogen or formic acid is a critical goal. researchgate.net Homogeneous iron catalysts, for example, have shown promise in transfer hydrogenation reactions that could be adapted for indole (B1671886) derivatives. researchgate.net

One-Pot Methodologies: Designing multi-step reactions that proceed in a single vessel can significantly improve efficiency. Research into consecutive reactions, such as nitro reduction followed by intramolecular condensation and alkylation, could lead to streamlined syntheses of 1-alkoxyindoles and related structures. mdpi.com

| Synthetic Strategy | Key Advantages | Potential for this compound |

| Catalytic Hydrogenation | High atom economy, direct access to complex scaffolds. researchgate.net | Direct, stereoselective synthesis from indole precursors. |

| Green Reductants (H₂, Formic Acid) | Reduced environmental impact, lower cost. researchgate.net | Greener alternatives for the reduction of the indole ring. |

| One-Pot Cascade Reactions | Reduced solvent waste, fewer purification steps, time savings. mdpi.com | Streamlined synthesis from simple starting materials in a single process. |

Exploration of New Catalytic Applications for Octahydroindole Derivatives

The structural features of octahydroindoles make them promising candidates for various catalytic applications. Their saturated, rigid bicyclic framework can serve as a foundation for developing new ligands for asymmetric catalysis or as active participants in catalytic cycles.

Emerging research in this area includes:

Liquid Organic Hydrogen Carriers (LOHCs): Octahydroindole is a recognized LOHC with a respectable hydrogen storage capacity. acs.org Future work will likely focus on optimizing its performance by exploring different metal catalysts to lower the temperature required for dehydrogenation and to prevent side reactions like ring opening, which can impact the material's reusability. acs.org Studies comparing catalysts like nickel and platinum are crucial for developing cost-effective industrial applications. acs.org

Asymmetric Catalysis: Axially chiral indole and indoline (B122111) frameworks are highly valuable in asymmetric catalysis and medicinal chemistry. nih.gov The chiral scaffold of this compound could be functionalized to create novel chiral ligands for transition-metal catalysts, potentially enabling new enantioselective transformations.

Scaffolds for Bioactive Agents: Saturated N-heterocycles are prevalent motifs in a wide array of natural products and pharmaceuticals. researchgate.net The octahydroindole core can be used as a starting point for synthesizing novel compounds with potential biological activity.

| Application Area | Role of Octahydroindole Derivative | Research Focus |

| Hydrogen Storage | Liquid Organic Hydrogen Carrier (LOHC). acs.org | Developing cheaper, more efficient dehydrogenation catalysts (e.g., Nickel-based) to improve cyclability and prevent decomposition. acs.org |

| Asymmetric Catalysis | Chiral ligand or scaffold. nih.gov | Design and synthesis of new ligands for enantioselective C-H functionalization and other transformations. |

| Medicinal Chemistry | Core structural motif. researchgate.net | Functionalization of the octahydroindole ring to create libraries of compounds for drug discovery. |

Advanced Computational Studies for Rational Design and Property Prediction

Computational chemistry provides powerful tools for accelerating the design and discovery of new molecules and for predicting their properties without the need for extensive laboratory work. For this compound and its derivatives, in silico methods can guide research and provide deep insights into molecular behavior.

Key computational approaches include:

De Novo Design: Algorithms can be used to construct entirely new molecular structures based on the octahydroindole scaffold, tailored to interact with a specific biological target or to possess desired catalytic properties. openmedicinalchemistryjournal.com This approach is a powerful tool for generating novel ligand ideas. openmedicinalchemistryjournal.com

Virtual Screening: Large digital libraries of octahydroindole derivatives can be rapidly screened against the three-dimensional structure of a target protein or enzyme. openmedicinalchemistryjournal.com This process, which utilizes techniques like molecular docking, helps to identify promising candidates for further experimental testing, saving significant time and resources. openmedicinalchemistryjournal.com

Property Prediction: Computational models can predict various physicochemical properties, such as solubility, stability, and reactivity. For catalytic applications, simulations can elucidate reaction mechanisms, as demonstrated in studies of octahydroindole dehydrogenation, providing an atomistic understanding that is vital for catalyst improvement. acs.org

| Computational Method | Application to Octahydroindole Research | Expected Outcome |

| Molecular Docking / Virtual Screening | Screening libraries of derivatives against biological targets (e.g., enzymes, receptors). openmedicinalchemistryjournal.com | Identification of potential drug candidates or bioactive probes. |

| De Novo Design | Building novel molecular structures fragment by fragment within a target's binding site. openmedicinalchemistryjournal.com | Generation of new, potent, and specific ligands or inhibitors. |

| Mechanistic Simulation | Studying reaction pathways, such as dehydrogenation on catalyst surfaces. acs.org | Understanding of reaction intermediates and transition states to guide catalyst design. |

Integration with High-Throughput Synthesis and Automation for Library Generation

The convergence of automated synthesis, robotics, and high-throughput screening (HTS) is revolutionizing chemical and drug discovery. drugtargetreview.com Applying these technologies to the this compound scaffold can dramatically accelerate the exploration of its chemical space.

Future directions in this field involve:

Automated Library Synthesis: Utilizing automated platforms and liquid handling robots, such as acoustic dispensers, can enable the rapid synthesis of thousands of distinct octahydroindole derivatives in parallel. octant.bio These systems work on a nanoliter scale, conserving valuable materials. octant.bio

Miniaturization and Speed: Technologies like microdroplet-based synthesis allow for extremely fast reactions, with high conversions achieved in milliseconds. rsc.orgnih.gov This approach facilitates the creation of large compound arrays ready for subsequent screening. rsc.orgnih.gov

Integrated Discovery Platforms: The ultimate goal is to create fully integrated workflows where the design, synthesis, purification, and testing of compound libraries are seamlessly connected. drugtargetreview.com Machine learning algorithms can analyze the screening data in real-time to guide the design of the next generation of molecules, creating an autonomous discovery cycle. drugtargetreview.com This "design-make-test-analyze" loop minimizes turnaround time and allows for rapid iteration and optimization of molecular properties. octant.bio

| Technology | Function | Impact on Octahydroindole Research |

| Automated Liquid Handlers | Precise, high-speed transfer of reagents in nanoliter volumes. octant.bio | Rapid and efficient creation of diverse chemical libraries based on the core scaffold. |

| Microdroplet Synthesis | On-the-fly chemical reactions in microdroplets. rsc.orgnih.gov | High-throughput generation of products in small quantities sufficient for biological screening. rsc.orgnih.gov |

| Integrated Workflows | Connecting automated synthesis with high-throughput screening and machine learning. drugtargetreview.com | Acceleration of the entire discovery process, from initial hit to lead optimization. |

Q & A

Basic Research Questions

Q. What are the common synthetic routes for (3aS,7aS)-1-Methyloctahydro-1H-indole, and how are reaction conditions optimized?

- Methodological Answer : A typical synthesis involves cyclization reactions under inert atmospheres (e.g., nitrogen) with catalysts like BF₃·Et₂O. For example, a related indole derivative was synthesized by refluxing N-methoxyindole with ethyl 2,4-dichloro-5-pyrimidinecarboxylate in diglyme, followed by HPLC monitoring and purification via recrystallization (65% yield) . Optimization includes temperature control (≤30°C), solvent selection (e.g., diglyme for solubility), and stepwise addition of reagents to minimize side reactions.

Q. Which spectroscopic and computational techniques are essential for characterizing this compound?

- Methodological Answer :

- Spectroscopy : High-resolution NMR (¹³C, ¹H) confirms stereochemistry and substituent positions, as shown for similar isoindole derivatives . MS (HRMS) validates molecular weight and fragmentation patterns.

- Computational : Density Functional Theory (DFT) at B3LYP/6-31G* level generates optimized 3D structures, molecular orbitals, and surface electrostatic potentials, critical for interpreting experimental data .

Advanced Research Questions

Q. How can computational chemistry resolve contradictions in stereochemical assignments of this compound?

- Methodological Answer : Discrepancies in NMR or X-ray data often arise from conformational flexibility. Quantum chemical computations (DFT) predict chemical shifts and coupling constants, which are compared to experimental values. For example, the InChIKey and SMILES strings in enable precise structural validation. If computational predictions mismatch experimental data, reassess solvent effects or refine dihedral angle constraints in the model.

Q. What strategies mitigate experimental limitations when studying degradation pathways of this compound?

- Methodological Answer :

- Sample Stabilization : Continuous cooling during prolonged experiments reduces thermal degradation of labile organic matrices .

- Replication : Conduct triplicate trials with staggered reaction times to identify time-dependent artifacts.

- Analytical Cross-Check : Use complementary techniques (e.g., HPLC-MS and GC-MS) to confirm degradation products .

Q. How can reaction yields be improved for large-scale synthesis of this compound derivatives?

- Methodological Answer :

- Catalyst Screening : Test Lewis acids (e.g., BF₃·Et₂O vs. AlCl₃) to enhance regioselectivity .

- Solvent Optimization : Polar aprotic solvents (e.g., diglyme) improve reactant solubility and reduce side reactions.

- Workflow Refinement : Implement inline purification (e.g., flash chromatography) instead of batch processing to minimize product loss .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.